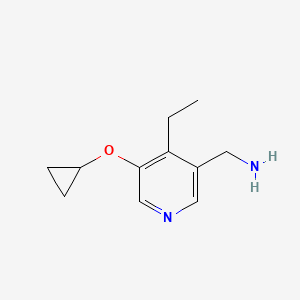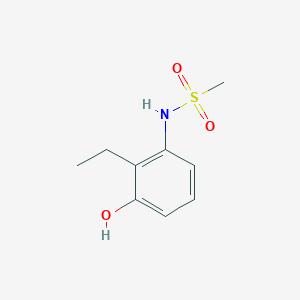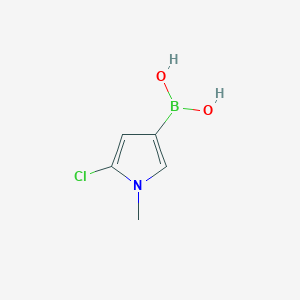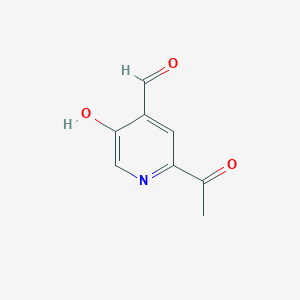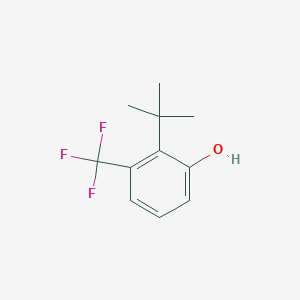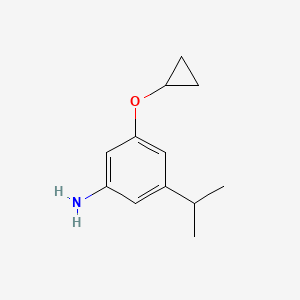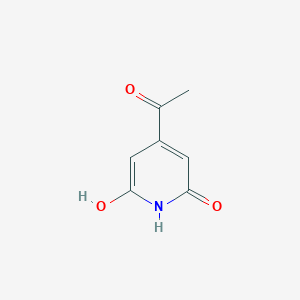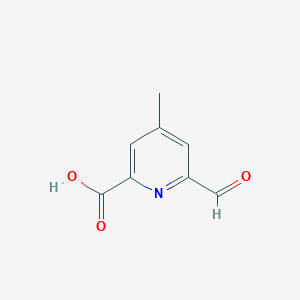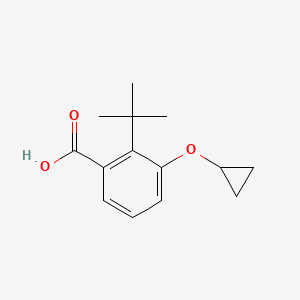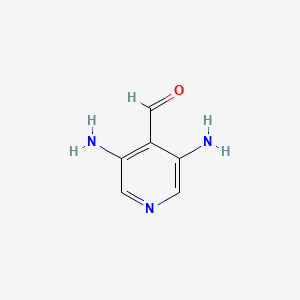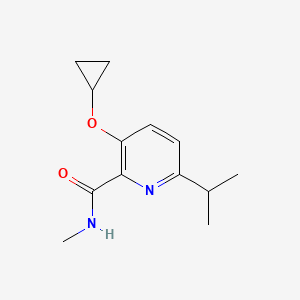
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a strong base.
Industrial Production Methods:
In an industrial setting, the production of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide typically involves the following steps:
-
Formation of the Picolinamide Core:
- The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
化学反応の分析
Types of Reactions:
-
Oxidation:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
-
Oxidation:
- Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
-
Reduction:
- Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
-
Substitution:
- Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Chemistry:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry:
作用機序
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research .
類似化合物との比較
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide: (CAS 1243446-85-6)
Comparison:
- 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has an additional isopropoxy group, which may influence its chemical reactivity and biological activity.
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide has an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties and potency.
Uniqueness:
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-7-11(17-9-4-5-9)12(15-10)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
QHAZAGACIIGFKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


